Enhanced Computed Lipophilicity vs. N-(4-methoxyphenyl) Analog
The target compound demonstrates a measurably higher computed lipophilicity (XLogP3 = 3.4) compared to its close structural analog 3,4,5-Trimethoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone (XLogP3 = 3.0). [REFS-1, REFS-2] This difference arises from the replacement of a 4-methoxy group on the N-phenyl ring with a 3-methyl group, which increases hydrophobic character.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 3,4,5-Trimethoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone (CAS 880037-65-0): XLogP3 = 3.0 |
| Quantified Difference | Δ = +0.4 log unit (~2.5-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15). |
Why This Matters
A higher logP value is directly relevant for researchers designing cell-based assays or in vivo studies, as it predicts superior membrane permeability and potentially altered pharmacokinetics, influencing compound selection for specific biological models.
- [1] PubChem Compound Summary for CID 9687756, '3,4,5-Trimethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone'. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 9656449, '3,4,5-Trimethoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone'. National Center for Biotechnology Information (2026). View Source
